B1577755 Brevinin-2-OR4

Brevinin-2-OR4

Cat. No.: B1577755
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biological Origin and Discovery of Brevinin-2-OR4 Precursors

This compound is a naturally occurring peptide isolated from the skin secretions of the Chinese Piebald Odorous Frog, Odorrana schmackeri. plos.orgamphibiaweb.org The discovery of this and other similar peptides is often achieved through a "shotgun" cloning approach. mdpi.com This technique involves creating a cDNA library from the frog's skin secretion. From this library, the nucleotide sequence encoding the peptide's precursor is identified. nih.govfrontiersin.org

The precursor protein of this compound, like other host defense peptides, has a distinct structure. It typically consists of a signal peptide region, an acidic spacer, and finally, the mature peptide sequence at the C-terminus. nih.govfrontiersin.org The mature peptide is cleaved from the precursor at a specific site, often marked by a lysine-arginine (KR) sequence, by proteases. frontiersin.org Researchers have successfully identified the cDNA encoding the precursor for brevinin-1OS, a related peptide also from Odorrana schmackeri, providing a blueprint for how these peptides are biosynthesized. mdpi.com

Classification and Phylogenetic Context of this compound within the Brevinin Superfamily

The brevinin superfamily of peptides is extensive and is broadly divided into two main subfamilies: Brevinin-1 and Brevinin-2 (B1175259). frontiersin.orgresearchgate.net this compound belongs to the Brevinin-2 subfamily.

Key characteristics of the Brevinin-2 subfamily include:

Length: Typically consist of 29 to 34 amino acid residues. frontiersin.orgresearchgate.netresearchgate.net

Structure: They are generally cationic, possess a net positive charge, and adopt an amphipathic α-helical conformation, particularly in membrane-like environments. nih.govresearchgate.netmdpi.com This structure is crucial for their biological activity. vulcanchem.com

"Rana Box": A defining feature is a conserved disulfide-bridged cyclic heptapeptide (B1575542) at the C-terminal end, known as the "Rana box". nih.govresearchgate.netvulcanchem.comnih.gov In the Brevinin-2 family, this structure typically involves conserved Cysteine (Cys) and Lysine (B10760008) (Lys) residues. mdpi.comdiva-portal.org

While members of the Brevinin-2 family share these general features, they exhibit a high degree of structural diversity in their amino acid sequences. nih.govresearchgate.net This variation leads to different naming conventions, with some peptides being named rugosins, gaegurins, or nigrocins in earlier studies. nih.govresearchgate.net Phylogenetic analysis, based on the primary structures of these peptides, helps to establish evolutionary relationships between the frog species from which they are derived. nih.gov For instance, analysis of brevinin-2 peptides from the Hokkaido frog (Rana pirica) has suggested a close phylogenetic link to the Japanese mountain brown frog (Rana ornativentris). nih.gov

Table 1: General Classification of Brevinin Peptides

FamilySubfamilyTypical Length (Amino Acids)Key Structural Features
Brevinin SuperfamilyBrevinin-1~24Cationic, Amphipathic, "Rana box" (Cys-(Xaa)4-Lys-Cys)
Brevinin-2 (includes this compound)~29-34Cationic, Amphipathic, "Rana box" (Cys-(Xaa)n-Lys-Cys)

Evolutionary Significance of Amphibian Skin Secretions as a Source of Bioactive Peptides

The skin of an amphibian is a vital, multifunctional organ that is directly exposed to the environment. bohrium.com It serves as a sophisticated "skin immune system," equipped with granular glands that synthesize and store a vast arsenal (B13267) of bioactive peptides. oup.comnsf.govfrontiersin.org When an amphibian is stressed or injured, these peptides are released in high concentrations onto the skin's surface. nsf.govfrontiersin.org

This chemical defense system is the product of a long evolutionary history, shaped by the constant pressure of pathogens and predators. oup.commdpi.com The incredible diversity of these host defense peptides, with no two species found to have the exact same collection, suggests a process of diversifying selection. oup.com This means that over time, gene duplication and subsequent mutations in the regions encoding the mature peptides have led to a wide variety of molecules. oup.comnsf.gov This diversity provides a broad spectrum of protection against numerous and evolving microbial threats. frontiersin.org The evolution of these peptide defenses is considered a crucial aspect of amphibian life-history strategy. oup.com

Current Research Landscape and Academic Significance of this compound

This compound and its relatives in the Brevinin-2 family are subjects of intense academic research due to their potent biological activities.

Antimicrobial Activity: this compound exhibits broad-spectrum antimicrobial properties, showing inhibitory effects against Gram-positive bacteria (like Staphylococcus aureus), Gram-negative bacteria (like Escherichia coli and Bacillus pyocyaneus), and fungi (like Candida albicans). vulcanchem.com The minimum inhibitory concentration (MIC) for this compound against these pathogens is reported to be in the range of 6 to 12 μM, indicating significant potency. vulcanchem.com The primary mechanism of action is believed to be the disruption of microbial cell membranes. nih.gov Research on other Brevinin-2 peptides confirms their efficacy against a range of bacteria, including multidrug-resistant strains like MRSA (methicillin-resistant Staphylococcus aureus). mdpi.comnih.gov

Table 2: Reported Antimicrobial Spectrum of this compound

PathogenTypeMIC (μM)
Bacillus pyocyaneusGram-negative bacterium6-12
Escherichia coliGram-negative bacterium6-12
Staphylococcus aureusGram-positive bacterium6-12
Candida albicansFungus6-12

Data sourced from available research. vulcanchem.com

Anticancer and Immunomodulatory Potential: Beyond their antimicrobial effects, some Brevinin-2 peptides have demonstrated other promising biological activities. For example, Brevinin-2R, isolated from Rana ridibunda, has shown anticancer activity against various cancer cell lines, including breast adenocarcinoma (MCF-7), lung carcinoma (A549), and myelogenous leukemia (K562). diva-portal.orgresearchgate.netresearchgate.net Studies suggest these peptides can induce apoptosis (programmed cell death) and arrest the cell cycle in cancerous cells. researchgate.netresearchgate.net Furthermore, some brevinins have been observed to possess anti-inflammatory and immunomodulatory properties, capable of regulating the secretion of inflammatory mediators. nih.gov While these activities have not been specifically detailed for this compound itself, the shared family characteristics suggest a promising area for future investigation.

The academic significance of this compound lies in its potential as a template for developing new therapeutic agents. researchgate.net By studying its structure-activity relationship, scientists can design synthetic analogs with enhanced efficacy and selectivity, potentially leading to new classes of antibiotics or anticancer drugs. mdpi.comnih.gov

Properties

bioactivity

Antibacterial, Antifungal

sequence

SVLGTVKDLLIGAGKSAAQSVLTANSCKLSNSC

Origin of Product

United States

Structural Characterization and Features of Brevinin 2 Or4

Primary Amino Acid Sequence Analysis

The primary structure of Brevinin-2 (B1175259) peptides is characterized by a variable amino acid sequence, which contributes to the diversity of their biological activities. While the exact sequence of Brevinin-2-OR4 remains elusive, members of this family typically consist of 23-35 amino acid residues. A high degree of variability is observed among different Brevinin-2 peptides, even those from closely related frog species.

Secondary and Tertiary Structural Conformations

Brevinin-2 peptides generally adopt an amphipathic α-helical secondary structure, particularly in membrane-mimicking environments. This conformation is crucial for their antimicrobial activity, as it facilitates interaction with and disruption of microbial cell membranes. A key feature of many Brevinin-2 peptides is the presence of a C-terminal disulfide bridge, formed between two cysteine residues. This bridge creates a cyclic structure that can influence the peptide's stability and biological function.

Identification and Role of Conserved Structural Motifs

A highly conserved motif within the Brevinin family is the "Rana box," a C-terminal cyclic domain formed by a disulfide bond between two cysteine residues separated by a variable number of amino acids. The general consensus sequence for the Rana box in Brevinin-2 peptides is Cys-(Xaa)n-Cys. This motif is believed to play a significant role in the structural integrity and biological activity of these peptides.

Conformational Dynamics in Different Environments

The conformation of Brevinin-2 peptides is highly dependent on their environment. In aqueous solutions, they may exist in a more random coil conformation. However, upon encountering a lipid membrane, they typically undergo a conformational change to form an α-helix. This transition is a critical step in their mechanism of action, allowing the peptide to insert into and disrupt the bacterial membrane. The dynamic nature of their conformation is therefore central to their function as antimicrobial agents.

Elucidation of Molecular and Cellular Mechanisms of Action for Brevinin 2 Or4

Membrane Interaction and Permeabilization Mechanisms of Brevinin-2-OR4

The foundational antimicrobial activity of the brevinin-2 (B1175259) family, and thus likely for this compound, is the targeted disruption of microbial cell membranes. Brevinin peptides are typically cationic and amphipathic, meaning they possess both a positive charge and distinct hydrophobic and hydrophilic regions nih.govresearchgate.net. This structure is critical for their function. In an aqueous environment, they often exist in a random coil state, but upon encountering a membrane environment, they adopt a more structured α-helical conformation nih.govnih.gov. The initial interaction is driven by electrostatic attraction between the positively charged peptide and the negatively charged components of microbial membranes, such as phospholipids (B1166683) or teichoic acids, which are more abundant in bacterial membranes compared to the zwitterionic membranes of eukaryotes nih.gov.

Following this initial binding, the peptides insert into the lipid bilayer, leading to a loss of membrane integrity and cell death tandfonline.com. This membrane-centric action is a hallmark of many antimicrobial peptides and is considered a key reason why bacteria develop resistance to them more slowly than to conventional antibiotics google.com.

The precise mechanism by which brevinin peptides disrupt the membrane is often described by several models, primarily the "barrel-stave," "toroidal pore," and "carpet-like" models vulcanchem.commdpi.com. While specific studies on this compound are not available, research on the brevinin family suggests its action likely aligns with one or more of these models.

Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, arranging themselves like staves in a barrel. The hydrophobic surfaces of the α-helical peptides face outward, interacting with the lipid core of the membrane, while their hydrophilic surfaces face inward, forming a water-filled channel or pore through the membrane nih.govmdpi.com. This pore allows for the unregulated passage of water and ions, disrupting cellular homeostasis and leading to cell death.

Toroidal Pore Model: This model also involves the formation of a transmembrane pore. However, here the peptides are associated with the lipid headgroups, inducing the lipid monolayer to bend continuously through the pore mdpi.comrice.edu. The resulting channel is lined by both the peptides and the lipid headgroups of the membrane itself. This process causes significant membrane stress and thinning mdpi.com. Evidence for this model includes the observation that some AMPs can induce lipid flip-flop between membrane leaflets rice.edu.

Carpet-Like Model: In this non-pore-forming model, the peptides accumulate on the surface of the membrane, parallel to the lipid bilayer, similar to a carpet vulcanchem.com. Once a threshold concentration is reached, they cause a detergent-like disruption, dissolving the membrane into micelle-like structures without forming discrete, stable pores nih.govbiorxiv.org.

Table 1: Proposed Membrane Disruption Models for Brevinin Peptides

Model Description Key Feature
Barrel-Stave Peptides form a barrel-like pore in the membrane. Hydrophilic peptide faces form the pore lining.
Toroidal Pore Peptides and lipid headgroups together line the pore. Membrane curvature is induced, involving lipids in the pore structure.
Carpet-Like Peptides disrupt the membrane in a detergent-like manner. Membrane is solubilized without the formation of stable pores.

A direct consequence of pore formation or membrane destabilization by brevinin peptides is the rapid depolarization of the transmembrane potential. Studies on various brevinin peptides have consistently demonstrated their ability to compromise membrane integrity. For instance, Brevinin-1 peptides have been shown to depolarize the membranes of S. aureus and V. cholerae, an effect confirmed using voltage-sensitive dyes google.com. This depolarization is a clear indicator that the peptide has successfully compromised the membrane's ability to maintain an electrochemical gradient.

Furthermore, this disruption leads to increased membrane permeability. Assays using fluorescent dyes like SYTOX Green, which only enters cells with compromised membranes, have shown that brevinins cause significant permeabilization frontiersin.org. Studies on peptides like Brevinin-GR23 have visualized this damage, observing the leakage of intracellular contents, including genomic DNA, following peptide treatment tandfonline.com. This loss of essential molecules and the inability to maintain ionic gradients are ultimately lethal to the microorganism.

Intracellular Targets and Signaling Pathways Affected by this compound

While membrane disruption is a primary mechanism, some antimicrobial peptides, including members of the brevinin family, can translocate into the cytoplasm and interfere with vital intracellular processes nih.govmdpi.com. This adds another layer to their antimicrobial efficacy.

In eukaryotic cells, particularly cancer cells, certain brevinin peptides have been shown to target subcellular organelles. The membranes of mitochondria share similarities with prokaryotic membranes, making them a potential target for these peptides google.com.

Research on Brevinin-2R, a well-studied member of the family, has revealed that it can induce cell death in cancer cells by acting on the lysosomal-mitochondrial pathway nih.govdiva-portal.org. The peptide was observed to interact with endosomes and lysosomes, leading to lysosomal membrane permeabilization (LMP). This triggers a cascade of events, including a decrease in the mitochondrial membrane potential (ΔΨm), a reduction in cellular ATP levels, and an increase in reactive oxygen species (ROS) nih.govgoogle.comnih.gov. Another study using computational analysis suggested that Brevinin-2ISb has the potential to target mitochondria biorxiv.org. These findings indicate that for certain cell types, brevinins may exert their effects not just at the cell surface but also by disrupting the function of critical internal organelles.

Another potential intracellular mechanism for antimicrobial peptides is the inhibition of macromolecular synthesis. Once inside the cell, peptides can bind to nucleic acids or ribosomes, halting the synthesis of DNA, RNA, or proteins mdpi.com. For example, the peptide Buforin II is known to translocate across the cell membrane and bind to DNA and RNA, while the proline-rich peptide Bac-7 inhibits protein synthesis by targeting the ribosome nih.govunits.it.

While this mechanism has not been specifically demonstrated for this compound, studies on related peptides suggest it is a possibility. Brevinin-2PN has been shown to target bacterial genomic DNA google.com. Furthermore, Brevinin-2GHk was found to inhibit the RNA replication and protein synthesis of the Zika Virus researchgate.net. These findings suggest that some brevinin-2 family members possess the ability to interfere with fundamental biosynthetic processes after entering the cell.

Immunomodulatory Mechanisms Mediated by this compound

Beyond their direct antimicrobial actions, host defense peptides like the brevinins are increasingly recognized as important immunomodulators wikipedia.org. They can influence the host's innate and adaptive immune responses to either enhance pathogen clearance or dampen excessive inflammation that can lead to tissue damage mdpi.com.

The immunomodulatory effects of the brevinin-2 family are diverse. Studies on Brevinin-2ISb in the model organism C. elegans showed that the peptide could enhance host immunity by upregulating the expression of key immune genes within the DAF-2/DAF-16 pathway mdpi.combiomedres.us. Other brevinins have been shown to modulate the production of cytokines, which are critical signaling molecules in the immune system. For example, Brevinin 2R can induce the production of pro-inflammatory cytokines IL-6 and IL-1β in certain cancer cells researchgate.netplos.org. Conversely, Brevinin-2MP has demonstrated anti-inflammatory properties, inhibiting the lipopolysaccharide (LPS)-induced production of inflammatory mediators like TNF-α and IL-6 in macrophages by suppressing the MAPK/NF-κB signaling pathway nih.gov. Brevinin-2GU was also found to downregulate TNF-α production frontiersin.org. This ability to both stimulate and suppress immune responses highlights the sophisticated role these peptides play in host defense.

Table 2: Observed Biological Activities of Select Brevinin-2 Peptides

Peptide Primary Observed Mechanism/Effect Target Organism/Cell Type Reference
Brevinin-2R Induces lysosomal-mitochondrial death pathway; decreases mitochondrial membrane potential. Cancer cells (Jurkat, MCF-7) nih.govnih.gov
Brevinin-2R Induces production of IL-6 and IL-1β. Cancer cells (HepG2) researchgate.netplos.org
Brevinin-2MP Inhibits LPS-induced pro-inflammatory cytokines (TNF-α, IL-6) via MAPK/NF-κB suppression. Macrophages (RAW 264.7) nih.gov
Brevinin-GR23 Increases membrane permeation, leading to DNA leakage. Staphylococcus aureus tandfonline.com
Brevinin-2ISb Enhances host immunity via DAF-2/DAF-16 pathway. C. elegans mdpi.combiomedres.us
Brevinin-2PN Targets bacterial genomic DNA. Pelophylax nigromaculatus google.com
Brevinin-2GHk Inhibits viral RNA replication and protein synthesis. Zika Virus researchgate.net
Brevinin-2GU Downregulates TNF-α production. Peripheral mononuclear cells frontiersin.org

Activation of Host Innate Immune Pathways (e.g., DAF-2/DAF-16 signaling)

Currently, there is no specific research data available that directly elucidates the activation of the DAF-2/DAF-16 signaling pathway by this compound.

However, studies on other members of the Brevinin-2 family provide insights into how these peptides may interact with host innate immunity. Research using the model organism Caenorhabditis elegans has shown that several Brevinin-2 peptides can activate the conserved DAF-2/DAF-16 innate immune pathway. mdpi.combiomedres.us This pathway is crucial for regulating immunity and stress resistance. mdpi.comresearchgate.net Activation of this pathway by peptides such as Brevinin-2, Brevinin-2-OA3, Brevinin-2ISb, and Brevinin-2TSa leads to the upregulation of downstream antimicrobial genes, including lys-7. mdpi.comresearchgate.net This upregulation enhances the host's ability to combat infections, for instance by methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.net The activation of DAF-2/DAF-16 signaling by these related peptides suggests a potential mechanism for immune modulation within the Brevinin-2 family, though direct evidence for this compound is pending further investigation. biomedres.usresearchgate.net

Modulation of Pro-inflammatory and Anti-inflammatory Cytokine Secretion by this compound

Specific studies detailing the modulation of pro-inflammatory and anti-inflammatory cytokine secretion directly by this compound are not available in the current body of scientific research.

The broader Brevinin family of peptides has been shown to possess immunomodulatory capabilities by influencing cytokine production. diva-portal.orgwikipedia.orgfrontiersin.org For example, some antimicrobial peptides can regulate the host immune response by altering the secretion of both pro- and anti-inflammatory cytokines. wikipedia.orgfrontiersin.org

Research on specific Brevinin-2 peptides has demonstrated varied effects on cytokine release:

Brevinin-2R has been shown to increase the gene expression of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in human liver carcinoma cells (HepG2). plos.orgmedilam.ac.ir

Brevinin-2MP was found to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), IL-6, and monocyte chemoattractant protein-1 (MCP-1) in lipopolysaccharide (LPS)-induced macrophage cells. vulcanchem.comnih.gov

Brevinin-2GU was reported to reduce the release of TNF-α from stimulated peripheral blood mononuclear cells and decrease interferon-gamma (IFN-γ) production in unstimulated cells. diva-portal.orgfrontiersin.org

These findings highlight the potential for peptides in the Brevinin-2 family to act as immunomodulators. However, without direct studies, the specific effects of this compound on cytokine secretion remain unknown.

Preclinical Biological Activities of Brevinin 2 Or4

Comprehensive Antibacterial Activity of Brevinin-2-OR4

Brevinin-2 (B1175259) peptides generally exhibit potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria. cpu-bioinfor.orgnih.gov This activity is typically attributed to their ability to form pores in or otherwise disrupt the integrity of bacterial cell membranes.

Spectrum against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA)

Spectrum against Gram-Negative Bacteria (e.g., Escherichia coli, Acinetobacter baumannii)

The peptide is known to be active against the Gram-negative bacterium Escherichia coli. vulcanchem.com While commercial data suggests a Minimum Inhibitory Concentration (MIC) between 6 to 12 μM, this has not been independently verified in peer-reviewed publications. vulcanchem.com For Acinetobacter baumannii, another significant Gram-negative pathogen, specific studies on the activity of this compound are not available. Research on other brevinin-2 related peptides has shown potent inhibition of multidrug-resistant Acinetobacter baumannii strains. researchgate.net

Activity against Multidrug-Resistant Bacterial Strains

There is a lack of specific studies in the reviewed scientific literature that investigate the efficacy of this compound against a broad panel of multidrug-resistant bacterial strains. The activity against specific resistant strains like MRSA and multidrug-resistant A. baumannii has not been specifically documented for this peptide.

Antibacterial Activity of this compound
Bacterial SpeciesStrainMIC (μM)Source
Staphylococcus aureusNot SpecifiedData not available in peer-reviewed literature vulcanchem.com
MRSANot SpecifiedData not available-
Escherichia coliNot SpecifiedData not available in peer-reviewed literature vulcanchem.com
Acinetobacter baumanniiNot SpecifiedData not available-

Antifungal Efficacy of this compound (e.g., Candida albicans)

This compound has been reported to possess activity against the fungal pathogen Candida albicans. vulcanchem.com While commercial sources indicate a potential Minimum Inhibitory Concentration (MIC) in the range of 6 to 12 μM, specific findings from dedicated, peer-reviewed research studies are not available to confirm this potency. vulcanchem.com Many other peptides in the brevinin-2 family have well-documented antifungal properties against Candida species. mdpi.com

Antifungal Efficacy of this compound
Fungal SpeciesStrainMIC (μM)Source
Candida albicansNot SpecifiedData not available in peer-reviewed literature vulcanchem.com

Antiviral Properties of this compound

No specific research detailing the antiviral properties of this compound could be identified in the available scientific literature. While some members of the wider brevinin family, such as Brevinin-2GHk, have been investigated for antiviral effects against viruses like the Zika virus, similar studies for this compound have not been published. nih.gov

Antiparasitic Effects of this compound (e.g., Leishmania major)

There are no specific studies available in the scientific literature that evaluate the antiparasitic effects of this compound against any parasite, including Leishmania major. Other brevinin peptides, notably Brevinin 2R, have been studied for their anti-leishmanial activity and were found to inhibit the proliferation of L. major promastigotes. doi.orgnih.gov

Anti-inflammatory Properties of this compound (e.g., regulation of NO, TNF-α, IL-6).

Dedicated studies on the anti-inflammatory properties of this compound, including its potential to regulate inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), or interleukin-6 (IL-6), were not found in the reviewed literature. While other peptides within the Brevinin-2 family have been investigated for such activities, this specific information is not available for this compound.

Anti-biofilm Formation and Eradication Capabilities of this compound.

The capacity of this compound to inhibit biofilm formation or eradicate existing biofilms has not been specifically investigated in the available scientific literature. Research on other members of the brevinin family has shown anti-biofilm potential, but these findings cannot be directly attributed to this compound.

Other Noteworthy Biological Activities of this compound (e.g., insulinotropic effects in relevant models).

There is no documented evidence in the searched literature of other biological activities for this compound, such as insulinotropic effects. While some peptides in the broader brevinin family have been identified as having insulin-releasing properties, this has not been reported for this compound.

Structure Activity Relationship Sar Studies of Brevinin 2 Or4 and Its Analogs

Impact of Amino Acid Substitutions on Brevinin-2-OR4 Activity and Specificity

The biological activity of this compound and its analogs is profoundly influenced by their amino acid composition. Altering specific residues can significantly impact their antimicrobial potency and selectivity.

Key research findings indicate that:

Hydrophobicity and Activity: The substitution of amino acids can alter the peptide's hydrophobicity, which in turn affects its ability to permeate bacterial membranes. nih.gov For instance, replacing a polar amino acid with a non-polar one can increase hydrophobicity and potentially enhance antimicrobial activity. nih.gov

Cationic Residues: Introducing positively charged amino acids like lysine (B10760008) (Lys) and arginine (Arg) can enhance the electrostatic interactions between the peptide and the negatively charged bacterial membranes. mdpi.com This often leads to improved antimicrobial efficacy.

Tryptophan Incorporation: The introduction of tryptophan (Trp), a hydrophobic amino acid, can improve the peptide's binding affinity to lipid bilayers, potentially affecting the interfacial region of the membranes. mdpi.com

Position-Specific Effects: The position of an amino acid substitution is critical. For example, in a study of the related peptide Brevinin-2GHk, substitution at position 14 with proline (Pro) led to a loss of helical conformation and a significant decrease in antimicrobial activity. mdpi.comcayuse.com In contrast, substitutions at the same position with alanine (B10760859) (Ala), Lys, or Arg had varying effects on membrane disruption and cytotoxicity. mdpi.comcayuse.com

Negatively Charged Residues: Replacing negatively charged amino acids with cationic ones, such as the D4K substitution in Brevinin-2-related peptide (B2RP), has been shown to increase potency against bacteria like Escherichia coli and Staphylococcus aureus without a significant change in hemolytic activity. researchgate.net

The following table summarizes the effects of specific amino acid substitutions on the activity of brevinin-2 (B1175259) analogs:

Parent PeptideAnalogSubstitutionEffect on Antimicrobial ActivityEffect on Hemolytic ActivityReference
Brevinin-2GHk[A¹⁴]BR2GK(1-25)aLeu¹⁴ → AlaDecreased potencyDecreased mdpi.com
Brevinin-2GHk[K¹⁴]BR2GK(1-25)aLeu¹⁴ → LysDid not significantly improve- mdpi.comnih.gov
Brevinin-2GHk[R¹⁴]BR2GK(1-25)aLeu¹⁴ → ArgDid not significantly improve- mdpi.comnih.gov
B2RP[D4K]B2RPAsp⁴ → LysIncreased potencyNot significantly changed researchgate.net
B2RP[L16A]B2RPLeu¹⁶ → AlaNo increaseIncreased ~5-fold researchgate.net
B2RP[L16L]B2RPLys¹⁶ → LeuNo increaseIncreased ~5-fold researchgate.net
B2RP[L18K]B2RPLeu¹⁸ → LysDecreased potencyDecreased researchgate.net

Influence of Peptide Length on this compound's Biological Functions

The length of the peptide chain is another critical determinant of the biological activity of this compound and its analogs. Studies have shown that both truncation and elongation can have profound effects.

Key findings include:

N-terminal Dominance: Research on brevinin-2 peptides suggests that the N-terminal region is primarily responsible for their antimicrobial action. mdpi.comcayuse.com

Truncated Analogs: Truncated analogs of brevinin-2 peptides have been designed and studied. For instance, N-terminal 25-mer truncates of Brevinin-2GHk demonstrated potent antimicrobial activity with low cytotoxicity. mdpi.comnih.gov Similarly, studies on Brevinin-2GUb revealed that the first 19 amino acids at the N-terminus constitute the active fragment. nih.govnih.gov

"Rana Box" Removal: The C-terminal "Rana box" is not always essential for the antimicrobial activity of brevinin-2 peptides. nih.govresearchgate.net In some cases, its removal can even enhance antimicrobial potency and reduce cytotoxicity. nih.govnih.gov For example, the truncated analog BR2GK(1-25)a, lacking the Rana box, exhibited more potent antimicrobial activity than its parent peptide. nih.gov

Varying Lengths in Nature: Brevinin-2 peptides are naturally found in different lengths, often categorized into subfamilies of 29–30 residues and 33–34 residues. nih.gov This natural variation suggests that peptide length is a key evolutionary parameter for modulating activity.

Role of Net Charge and Cationicity in this compound's Interactions

Key aspects include:

Electrostatic Attraction: Most antimicrobial peptides, including the brevinin family, possess a net positive charge. nih.govmdpi.com This facilitates their initial electrostatic attraction to the negatively charged surfaces of bacterial membranes. mdpi.comnih.gov

Charge and Activity Correlation: Within a certain range, increasing the net positive charge of a peptide can lead to greater antimicrobial activity. nih.govju.edu.joju.edu.jo This is often achieved by substituting neutral or acidic amino acids with basic ones like lysine or arginine. mdpi.com

Optimizing Cationicity: While a higher net charge is generally beneficial for antimicrobial action, an excessive charge can lead to increased hemolytic activity, indicating a need for a balanced charge distribution for optimal therapeutic potential. ju.edu.joju.edu.jo

Example of Charge Modification: In the case of Brevinin-2GUb analogs, increasing the net positive charge was a key factor in improving antimicrobial activity. nih.govresearchgate.net Similarly, for the Brevinin-2-related peptide (B2RP), the substitution of aspartic acid with lysine at position 4 ([D4K]B2RP) enhanced its antimicrobial potency. researchgate.net

The table below illustrates the relationship between net charge and the antimicrobial activity of some Brevinin-2GUb analogs.

PeptideNet Charge (z)Antimicrobial Activity (MIC against E. coli)Reference
Brevinin-2GUb+3Modest nih.gov
tB2U+2Almost lost nih.gov
tB2U-α0Almost lost nih.gov
tB2U-K+4Improved nih.gov
tB2U-6K-Drastically improved nih.govnih.gov

Significance of Hydrophobicity and Amphiphilicity in this compound's Membrane Interactions

Hydrophobicity and amphiphilicity are crucial physicochemical properties that dictate how this compound and its analogs interact with and disrupt cell membranes.

Key research points are:

Membrane Insertion: After initial electrostatic attraction, the hydrophobic nature of the peptide allows it to insert into the lipid bilayer of the cell membrane. nih.gov

Amphipathic Structure: Many brevinin peptides adopt an amphipathic α-helical conformation in a membrane-like environment. mdpi.com This structure, with distinct hydrophobic and hydrophilic faces, is critical for membrane disruption.

Hydrophobicity and Activity: A certain level of hydrophobicity is essential for antimicrobial activity. However, excessively high hydrophobicity can lead to increased toxicity towards host cells, such as hemolysis. mdpi.com For example, in analogs of B2RP, increasing hydrophobicity by substituting Lys¹⁶ with Leu or Ala led to a fivefold increase in hemolytic activity without a corresponding increase in antimicrobial potency. researchgate.net

Balancing Hydrophobicity and Cationicity: The interplay between hydrophobicity and cationicity is critical. The substitution of Thr⁶ (polar) in brevinin-2MP with Ala (non-polar) in brevinin-2GHb increases hydrophobicity and is suggested to be responsible for the latter's higher activity against E. coli. nih.gov

Design and Rational Development of this compound Analogs for Enhanced Potency

The rational design of this compound analogs aims to improve their antimicrobial potency while minimizing toxicity. This involves a deep understanding of the SAR principles discussed previously.

Strategies for rational design include:

Truncation and "Rana Box" Modification: As the N-terminus is often the primary active region, designing truncated analogs that retain this domain while removing the C-terminal "Rana box" can be an effective strategy to enhance activity and reduce production costs. nih.govnih.govnih.gov

Amino Acid Scanning and Substitution: Systematically replacing amino acids at different positions with others (e.g., Ala-scanning) can identify key residues contributing to activity and selectivity. nih.gov Substitutions with cationic residues (Lys, Arg) or bulky hydrophobic residues (Trp) are common strategies to enhance antimicrobial action. mdpi.com

Enhancing Amphipathicity: Modifications that increase the amphipathicity of the peptide's secondary structure can improve its lytic activity. This can be achieved by strategically placing hydrophobic and hydrophilic residues. nih.gov

Database-Driven Design: Computational tools and databases that correlate peptide structure with biological activity can aid in the rational design of novel analogs with desired properties. researchgate.net

Strategies for Optimizing this compound's Differential Activity Against Target Cells

A key challenge in the development of antimicrobial peptides is to maximize their toxicity towards pathogens while minimizing their effects on host cells.

Strategies for optimizing differential activity include:

Balancing Hydrophobicity and Cationicity: As mentioned, a careful balance between these two properties is crucial. Increasing cationicity can enhance bacterial cell selectivity, while excessive hydrophobicity often correlates with higher hemolytic activity. researchgate.netnih.gov

Modulating Helical Content: The degree of α-helicity can influence activity and selectivity. For instance, the substitution of Pro¹⁴ in a Brevinin-2GHk analog disrupted the α-helix and abolished activity. mdpi.comcayuse.com

Targeted Substitutions: Specific amino acid substitutions can be used to fine-tune activity. For example, the [D4K]B2RP analog showed increased potency against bacteria with no significant change in hemolysis, indicating improved selectivity. researchgate.net In contrast, the [L18K] substitution in the same peptide decreased both antimicrobial and hemolytic activity. researchgate.net

Creating Analogs with Low Hemolytic Activity: The design of analogs like [Lys⁴, Lys¹⁸]B2RP and [Lys⁴, Ala¹⁶, Lys¹⁸]B2RP, which retained activity against Acinetobacter baumannii but had very low hemolytic activity, demonstrates a successful strategy for improving cell selectivity. researchgate.net

Methodological Approaches in Brevinin 2 Or4 Research

Isolation and Purification Methodologies for Brevinin-2-OR4 from Natural Sources

The initial step in studying naturally occurring peptides like this compound is their isolation and purification from the host organism.

Collection of Skin Secretions: The process begins with the acquisition of skin secretions from the host frog species. This is a crucial step as the quantity and quality of the secretion can be influenced by the collection method.

Purification Techniques:

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a primary and powerful technique used for the purification of peptides from complex biological mixtures. nih.govbioone.org The crude skin secretion is subjected to RP-HPLC, which separates the components based on their hydrophobicity. nih.gov Fractions are collected, and those containing the peptide of interest are identified for further purification.

Ammonium Sulfate Precipitation: This method is sometimes used as an initial step to precipitate proteins and peptides from the crude secretion, thereby concentrating the sample before chromatographic separation. ipinnovative.com

Chemical Synthesis Techniques for this compound and its Derivatives

Due to the small quantities of peptides that can be isolated from natural sources, chemical synthesis is an essential methodology for producing sufficient amounts of this compound and its analogs for research purposes.

Solid-Phase Peptide Synthesis (SPPS): This is the most common and efficient method for synthesizing peptides like this compound. nih.gov The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. This technique allows for high yields and purity of the final product. nih.gov Following synthesis, the peptide is cleaved from the resin and purified, typically using RP-HPLC. nih.govresearchgate.net

Purification and Identification: After synthesis, the crude peptide is purified using RP-HPLC. nih.gov The molecular mass of the purified peptide is then confirmed using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) to ensure the correct sequence has been synthesized. nih.govresearchgate.net

Spectroscopic and Biophysical Techniques for Structural Analysis of this compound (e.g., Circular Dichroism)

Understanding the three-dimensional structure of this compound is crucial for elucidating its mechanism of action.

Circular Dichroism (CD) Spectroscopy: This is a widely used technique to determine the secondary structure of peptides in different environments. nih.govunivr.it CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules like peptides. univr.it The resulting spectrum can reveal the presence of α-helices, β-sheets, or random coil structures. nih.govunivr.it For instance, in an aqueous environment, Brevinin peptides may exist as a random coil, but in a membrane-mimicking environment (like a solution containing trifluoroethanol), they often adopt an α-helical conformation, which is believed to be important for their antimicrobial activity. nih.govdiva-portal.org The percentage of helicity can be calculated from the CD spectra. nih.govresearchgate.net

In Vitro Assays for Biological Activity Evaluation of this compound

A variety of in vitro assays are employed to assess the biological activity of this compound, particularly its antimicrobial properties.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

These are fundamental assays to quantify the antimicrobial potency of a compound.

Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. protocols.io The broth microdilution method is a standard technique used to determine the MIC. protocols.iomdpi.comtandfonline.com In this assay, serial dilutions of the peptide are prepared in a 96-well plate, and a standardized inoculum of the target microorganism is added. protocols.iotandfonline.com The plate is then incubated, and the MIC is determined as the lowest concentration where no turbidity (bacterial growth) is observed. mdpi.com

Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. nih.gov After determining the MIC, a small volume from the wells showing no growth is plated onto agar (B569324) plates. mdpi.com The MBC is the lowest concentration that results in no colony formation on the agar plate after incubation. mdpi.com

Table 1: Example of MIC and MBC Data for a Brevinin-2 (B1175259) Family Peptide

Microorganism MIC (µM) MBC (µM)
Staphylococcus aureus 16 32
Escherichia coli 32 64
Pseudomonas aeruginosa >512 >512

This table is illustrative and based on typical findings for Brevinin-2 peptides against various microbes. nih.govtandfonline.com

Cell Membrane Permeability Assays (e.g., SYTOX Green, Flow Cytometry)

Many antimicrobial peptides, including those in the brevinin family, are thought to exert their effects by disrupting the bacterial cell membrane.

SYTOX Green Assay: This assay uses a high-affinity nucleic acid stain, SYTOX Green, which cannot penetrate the intact membranes of living cells. nih.govnih.gov When the cell membrane is compromised, the dye enters the cell, binds to nucleic acids, and produces a strong fluorescent signal. nih.gov The increase in fluorescence intensity, which can be measured using a fluorometer or a microplate reader, is proportional to the degree of membrane permeabilization. nih.govplos.org

Flow Cytometry: This technique can be used in conjunction with fluorescent dyes like SYTOX Green or propidium (B1200493) iodide to analyze individual cells in a population. plos.orgresearchgate.net Flow cytometry can quantify the percentage of cells with compromised membranes, providing a more detailed analysis of the peptide's effect on the bacterial population. nih.govplos.orgresearchgate.net

Biofilm Inhibition and Eradication Assays

Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. nih.gov Assays to evaluate the efficacy of peptides against biofilms are therefore of significant interest.

Biofilm Inhibition Assay: This assay assesses the ability of the peptide to prevent the formation of biofilms. tandfonline.com Typically, bacteria are grown in microtiter plates in the presence of varying concentrations of the peptide. tandfonline.comasm.org After an incubation period, the planktonic (free-floating) bacteria are washed away, and the remaining biofilm is stained with a dye like crystal violet. nih.gov The amount of dye retained is proportional to the biofilm biomass and can be quantified by measuring the absorbance. nih.gov

Biofilm Eradication Assay: This assay evaluates the peptide's ability to destroy pre-formed biofilms. tandfonline.com Biofilms are first allowed to form in microtiter plates. tandfonline.com The planktonic bacteria are then removed, and the biofilms are treated with different concentrations of the peptide. tandfonline.com The remaining biofilm biomass is then quantified as described above. nih.gov The minimum biofilm inhibitory concentration (MBIC) and minimum biofilm eradication concentration (MBEC) can be determined from these assays. nih.gov

Table 2: List of Compounds

Compound Name
This compound
Trifluoroethanol
SYTOX Green
Propidium Iodide

Cytokine and Gene Expression Profiling

The immunomodulatory properties of Brevinin-2 family peptides are a significant area of research, with studies frequently employing cytokine and gene expression profiling to elucidate their mechanisms of action. These techniques measure how the peptides influence the production of signaling molecules like cytokines and the expression of specific genes involved in inflammation and immunity.

A common methodological approach involves treating specific cell lines with the peptide and then quantifying the resulting changes in gene and protein expression. For instance, the human liver carcinoma cell line (HepG2) has been used to study the inflammatory properties of Brevinin-2R. In one study, researchers used real-time PCR to assess gene expression and found that Brevinin-2R increased the expression of interleukin-1 beta (IL-1β) and interleukin-6 (IL-6) genes in a dose-dependent manner, suggesting a regulatory role in inflammation. medilam.ac.irplos.org

In the context of anti-inflammatory research, murine macrophage-like cell lines such as RAW 264.7 are often used. One study on Brevinin-2MP, a novel peptide from the frog Microhyla pulchra, found that it inhibited the lipopolysaccharide (LPS)-induced expression of pro-inflammatory mediators including nitric oxide (NO), monocyte chemoattractant protein-1 (MCP-1), IL-6, and tumor necrosis factor-alpha (TNF-α). nih.govfrontiersin.org The underlying mechanism was identified as the suppression of the MAPK/NF-κB signaling pathways. nih.gov Similarly, studies on other brevinins have used quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory factors like iNOS, TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages. frontiersin.org

Gene expression profiling is also crucial for understanding how these peptides enhance host defense mechanisms, not just in cell culture but also within whole organisms. In studies using the nematode Caenorhabditis elegans as a model organism, real-time PCR has been instrumental. Research on several Brevinin-2 family peptides, including Brevinin-2, Brevinin-2-OA3, Brevinin-2ISb, and Brevinin-2TSa, showed that they consistently upregulated the mRNA and protein levels of lys-7, a key antimicrobial gene in the DAF-2/DAF-16 innate immune pathway of C. elegans. mdpi.com Further investigation into Brevinin-2ISb revealed that it induced the expression of a wide array of innate immune genes in C. elegans, with some being upregulated by more than 25-fold. biomedres.us

Table 1: Effects of Brevinin-2 Family Peptides on Cytokine and Gene Expression

PeptideModel SystemMethodKey FindingsReference
Brevinin-2RHepG2 cellsReal-Time PCRIncreased expression of IL-1β and IL-6 genes. medilam.ac.ir
Brevinin-2MPRAW 264.7 cellsqRT-PCR, ELISAInhibited LPS-induced expression and production of NO, MCP-1, IL-6, and TNF-α. nih.gov
Brevinin-2, -2-OA3, -2ISb, -2TSaC. elegansReal-Time PCR, Western BlotUpregulated mRNA and protein expression of the innate immunity gene lys-7. mdpi.com
Brevinin-2ISbC. elegansReal-Time PCRInduced expression of multiple innate immune genes (e.g., hsf-1, irg-1, lys-1, spp-1). biomedres.us
Brevinin-2GU, B2RP-ERaHuman Peripheral Blood Mononuclear (PBM) cellsELISAReduced release of pro-inflammatory cytokines (TNF-α, IFN-γ) and increased release of anti-inflammatory cytokines (TGF-β, IL-4, IL-10). nih.gov

In Vivo Model Systems for this compound Mechanistic Studies

To understand the biological effects of Brevinin-2 peptides in a complex, living system, researchers utilize various in vivo models. These models are essential for studying anti-infective and anti-inflammatory properties that cannot be fully recapitulated in vitro. Commonly used systems include the nematode Caenorhabditis elegans and various murine models of infection and inflammation.

Caenorhabditis elegans

The nematode C. elegans has emerged as a powerful and efficient model for high-throughput screening of antimicrobial compounds and for studying innate immunity. mdpi.com Its short lifespan, genetic tractability, and conserved immune pathways make it ideal for initial in vivo assessments. biomedres.usmdpi.com

In the context of Brevinin-2 research, a C. elegans—Methicillin-resistant Staphylococcus aureus (MRSA) infection model has been established to screen for anti-infective peptides. mdpi.com In one such study, 13 peptides from the Brevinin-2 family were evaluated for their ability to prolong the lifespan of MRSA-infected worms. mdpi.com The results showed that four peptides—Brevinin-2, Brevinin-2-OA3, Brevinin-2ISb, and Brevinin-2TSa—significantly improved the survival rate of the infected nematodes. mdpi.com Specifically, after 96 hours of treatment, Brevinin-2ISb and Brevinin-2TSa increased the survival rate by more than six-fold compared to untreated controls. mdpi.com These studies demonstrate the utility of C. elegans not only for screening but also for investigating the impact of these peptides on host survival during a bacterial infection. mdpi.combiomedres.usresearchgate.net

Table 2: Use of C. elegans Model in Brevinin-2 Research

Peptide(s)PathogenKey Outcomes MeasuredSignificant FindingsReference
Brevinin-2, Brevinin-2-OA3, Brevinin-2ISb, Brevinin-2TSaMRSASurvival rate of infected C. elegansSignificantly increased survival rate (>60% after 96h) compared to untreated controls (~20%). mdpi.com
Brevinin-2ISbMRSASurvival rate, host gene expressionProlonged lifespan of infected nematodes and enhanced host innate immunity by upregulating immune genes. biomedres.usresearchgate.net

Murine Models for Infection/Inflammation

Murine models are critical for pre-clinical evaluation of therapeutic candidates, providing insights into efficacy and host response in a mammalian system.

For studying infection , a lauric acid conjugate of Brevinin-2R (L-Brevinin 2R) was tested in a BALB/c mouse model of cutaneous leishmaniasis (Leishmania major infection). plos.org The treatment was found to decrease the parasite load in the lymph nodes of the infected mice. plos.org In another model, Brevinin-2Ta was evaluated in Sprague-Dawley (SD) rats with wounds infected by Klebsiella pneumoniae. oncotarget.com The study found that treatment with the peptide effectively restrained the bacterial infection and promoted wound closure over a 14-day period. oncotarget.com

For investigating inflammation , a common method is the carrageenan-induced paw edema model in mice. This model was used to assess the anti-inflammatory activity of Brevinin-2MP. nih.gov Intraperitoneal injection of the peptide significantly alleviated the acute inflammatory response, reducing paw swelling. nih.gov Another study used a similar model to show that Brevinin-1GHd (a related peptide) also had a significant inhibitory effect on acute edema development. frontiersin.org These in vivo studies are crucial for demonstrating the potential of Brevinin-2 peptides to modulate inflammatory responses and combat infections in a live animal model.

Table 3: Use of Murine Models in Brevinin-2 Family Research

PeptideModel TypeAnimalKey Outcomes MeasuredSignificant FindingsReference
L-Brevinin 2RInfection (Cutaneous Leishmaniasis)BALB/c miceParasite load in lymph nodesDecreased parasite load at the infection site. plos.org
Brevinin-2TaInfected WoundSD ratsWound closure rate, bacterial loadRestrained bacterial infection and promoted wound healing. oncotarget.com
Brevinin-2MPInflammation (Carrageenan-induced paw edema)Kunming micePaw swelling, MPO activitySignificantly alleviated acute inflammatory response and reduced neutrophil infiltration. nih.gov

Table of Chemical Compounds Mentioned

Compound Name
Brevinin-2
This compound
Brevinin-2R
L-Brevinin 2R (Lauric acid-conjugated Brevinin-2R)
Brevinin-2MP
Brevinin-2-OA3
Brevinin-2ISb
Brevinin-2TSa
Brevinin-2Ta
Brevinin-2GU
B2RP-ERa
Brevinin-1GHd
Interleukin-1 beta (IL-1β)
Interleukin-6 (IL-6)
Interleukin-4 (IL-4)
Interleukin-10 (IL-10)
Tumor Necrosis Factor-alpha (TNF-α)
Interferon-gamma (IFN-γ)
Transforming growth factor beta (TGF-β)
Nitric Oxide (NO)
Monocyte Chemoattractant Protein-1 (MCP-1)
Lipopolysaccharide (LPS)
Carrageenan
Indomethacin

Future Directions and Unexplored Research Avenues for Brevinin 2 Or4

Discovery and Characterization of Novel Brevinin-2-OR4 Variants

The Brevinin-2 (B1175259) family of peptides, isolated from the skin secretions of Ranidae frogs, is known for its structural diversity. mdpi.comresearchgate.net This natural variation provides a fertile ground for the discovery of novel this compound variants with potentially enhanced antimicrobial efficacy or reduced toxicity.

Systematic screening of skin secretions from various frog species, particularly within the Rana genus, is a primary avenue for discovering new, naturally occurring Brevinin-2 peptides. mdpi.commdpi.com Techniques such as high-performance liquid chromatography (HPLC) for peptide fractionation, followed by mass spectrometry and Edman degradation for sequencing, are crucial for identifying and characterizing these novel variants. mdpi.com

Furthermore, the creation of synthetic analogs through peptide engineering represents a powerful strategy. frontiersin.org By making specific amino acid substitutions, researchers can probe the structure-activity relationship of this compound. For instance, modifying the peptide's charge, hydrophobicity, and helical structure can significantly impact its antimicrobial and hemolytic activities. nih.gov A study on Brevinin-2GUb demonstrated that removing the C-terminal "Rana box" and introducing C-terminal amidation could alter its biological functions. nih.gov Similarly, research on Brevinin-1pl showed that substitutions with arginine enhanced activity against Gram-positive bacteria, while histidine substitutions introduced antifungal properties. frontiersin.org

The following table outlines examples of how modifications to related Brevinin peptides have influenced their activity, providing a roadmap for future this compound variant design.

Peptide/Variant Modification Impact on Activity Reference
Brevinin-1pl-2R/5RArginine substitutionsEnhanced activity against Gram-positive bacteria frontiersin.org
Brevinin-1pl-3HHistidine substitutionsIntroduced antifungal activity frontiersin.org
t-Brevinin-2GUbRemoval of C-terminal Rana box and C-terminal amidationAltered antimicrobial activity nih.gov
Brevinin-2GHk TruncatesN-terminal truncationsImproved antimicrobial activity and reduced cytotoxicity mdpi.com

In-depth Investigations into Uncharted Mechanisms of this compound Action

While the primary mechanism of many AMPs involves disrupting the bacterial cell membrane, the complete picture of this compound's mode of action is likely more complex. aimspress.commdpi.com Future research should aim to elucidate these multifaceted mechanisms.

Advanced imaging techniques, such as confocal laser scanning microscopy and transmission electron microscopy, can visualize the peptide's interaction with bacterial cells in real-time, revealing details of membrane permeabilization and intracellular effects. nih.gov Studies on the related peptide Brevinin-2-related peptide (BR-II) utilized fluorescence and circular dichroism spectroscopy to show that it interacts with the hydrophobic core of membrane-mimicking micelles and induces an α-helical conformation. nih.gov

Beyond membrane disruption, it is crucial to investigate whether this compound targets intracellular components. Research on other AMPs has shown that they can interfere with DNA, RNA, and protein synthesis, or even inhibit critical enzymes. nih.govfrontiersin.org For example, Buforin II is known to bind to DNA and RNA after penetrating the cell. frontiersin.org Investigating similar interactions for this compound could reveal novel therapeutic targets.

Furthermore, the immunomodulatory potential of the Brevinin-2 family is an emerging area of interest. nih.gov Peptides from this family have been shown to influence the host's innate immune response. researchgate.net For instance, Brevinin-2ISb was found to activate the DAF-2/DAF-16 signaling pathway in Caenorhabditis elegans, enhancing its resistance to MRSA. researchgate.net Another study on Brevinin-2MP revealed its ability to regulate the secretion of inflammatory mediators like nitric oxide and various cytokines. nih.gov Exploring these immunomodulatory effects for this compound could open doors for its use in treating infections with a significant inflammatory component.

Exploration of Synergistic Effects of this compound with Existing Therapeutic Agents

A significant trend in antimicrobial research is the use of combination therapies to enhance efficacy and combat resistance. researchgate.net Investigating the synergistic potential of this compound with conventional antibiotics is a critical future direction. japsonline.com Such combinations can lead to reduced dosages of both agents, potentially minimizing toxicity and slowing the development of resistance. researchgate.net

The mechanism behind this synergy often involves the AMP permeabilizing the bacterial membrane, which facilitates the entry of the conventional antibiotic to its intracellular target. frontiersin.org Checkerboard assays are a standard method to determine the fractional inhibitory concentration index (FICI), which quantifies the synergistic, additive, or antagonistic effects of drug combinations. nih.gov Time-kill kinetic assays can further confirm these synergistic interactions by demonstrating a more rapid bactericidal effect of the combination compared to individual agents. nih.gov

Studies on other AMPs have shown synergistic effects with a wide range of antibiotics, including β-lactams, aminoglycosides, and fluoroquinolones. aimspress.comresearchgate.net For example, the peptide YS12 showed significant synergy with ciprofloxacin (B1669076) against E. coli. nih.gov A rationally designed peptide, SAMA, also displayed synergistic or additive effects when combined with five traditional antibiotics. japsonline.com Exploring these combinations for this compound against multidrug-resistant pathogens is a high-priority research area.

Development of Advanced Delivery Systems for this compound

Despite their promise, the clinical translation of AMPs like this compound faces challenges such as potential toxicity and instability. nih.govmdpi.com Advanced drug delivery systems offer a promising solution to overcome these hurdles. mdpi.com

Nanoparticle-based carriers, including liposomes, polymeric nanoparticles, and micelles, can encapsulate this compound, protecting it from degradation and controlling its release. mdpi.comcentralasianstudies.org These nanocarriers can also improve the peptide's bioavailability and potentially target it to the site of infection, thereby reducing systemic toxicity. centralasianstudies.org Liposomes, for example, are biocompatible and can load both hydrophilic and hydrophobic drugs, making them versatile carriers for AMPs. nih.gov Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), offer excellent biocompatibility and controlled release profiles. centralasianstudies.org

Hydrogels are another attractive delivery system, particularly for topical applications. nih.gov These water-rich polymer networks can provide sustained release of the encapsulated peptide. The table below summarizes various nanodelivery systems that could be adapted for this compound.

Delivery System Description Potential Advantages for this compound Reference
LiposomesAmphiphilic nanocarriers composed of phospholipids (B1166683).Biocompatible, can carry both hydrophilic and lipophilic molecules, can improve cellular uptake. mdpi.comnih.gov
Polymeric NanoparticlesNanoparticles made from biocompatible and biodegradable polymers like PLGA.Excellent biocompatibility, controlled and sustained release. centralasianstudies.org
MicellesSelf-assembling polymer structures.Can encapsulate peptides for delivery. mdpi.com
HydrogelsCrosslinked polymer networks with high water content.Suitable for topical delivery, provides sustained release. nih.gov

Computational Design and Predictive Modeling for this compound Optimization

In silico approaches are revolutionizing drug discovery and development, and they hold immense potential for optimizing this compound. frontiersin.orgnih.gov Computational tools can be used to design novel peptide variants with enhanced activity and selectivity before they are synthesized and tested in the lab, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. frontiersin.orgnih.gov By analyzing the relationship between the physicochemical properties of a series of peptides and their biological activity, QSAR models can predict the activity of new, unsynthesized variants. nih.gov These models can guide the rational design of this compound analogs with improved therapeutic indices.

Machine learning algorithms and artificial neural networks are also being employed to design AMPs. frontiersin.orgnih.gov These models can be trained on large databases of known AMPs to learn the patterns and properties associated with antimicrobial activity. oup.com They can then generate novel peptide sequences with a high probability of being effective antimicrobials. For example, a long short-term memory (LSTM) language model has been used to generate thousands of potential AMP sequences. frontiersin.org

Molecular dynamics simulations can provide detailed insights into how this compound interacts with bacterial membranes at an atomic level. This understanding can inform the design of variants with enhanced membrane-disrupting capabilities. nih.gov These computational strategies will be instrumental in unlocking the full therapeutic potential of this compound and its future generations of optimized analogs.

Q & A

Q. Q1. What experimental methodologies are recommended for determining the structural stability of Brevinin-2-OR4 under varying physiological conditions?

Answer: To assess structural stability, employ circular dichroism (CD) spectroscopy to monitor secondary structure changes (e.g., α-helical content) under varying pH, temperature, and ionic strength conditions. Combine this with molecular dynamics (MD) simulations to predict conformational flexibility. For reproducibility, document buffer compositions, instrument calibration protocols, and simulation parameters (e.g., force fields, time steps) in the "Experimental" section of manuscripts .

Q. Q2. How should researchers design in vitro assays to evaluate this compound’s antimicrobial activity against Gram-negative vs. Gram-positive pathogens?

Answer: Use standardized broth microdilution assays (CLSI guidelines) with ATCC reference strains. Include controls for membrane disruption (e.g., SYTOX Green uptake assays) and assess minimum inhibitory concentrations (MICs) in triplicate. Differentiate between bacteriostatic and bactericidal effects via time-kill curves. Report strain-specific MIC variability and solvent effects (e.g., DMSO concentrations) to ensure cross-study comparability .

Advanced Research Questions

Q. Q3. What strategies can resolve contradictions in reported bioactivity data for this compound across different experimental models?

Answer: Contradictions often arise from variations in peptide purity, assay conditions, or microbial strain virulence. Apply the following:

Meta-analysis : Pool data from studies using identical peptide batches (≥95% purity) and standardized assays.

Sensitivity analysis : Test bioactivity under divergent conditions (e.g., serum protein interference, biofilm vs. planktonic cultures).

Mechanistic validation : Use CRISPR-Cas9-modified bacterial strains to isolate target pathways (e.g., membrane permeability genes).
Reference frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses .

Q. Q4. How can researchers optimize experimental designs to investigate this compound’s mechanism of action at the host-pathogen interface?

Answer: Adopt a dual-transcriptomic approach:

  • Host cells : Use RNA-seq to identify immune response pathways (e.g., NF-κB, cytokine modulation) post-exposure.
  • Pathogens : Perform proteomic profiling (LC-MS/MS) to detect membrane protein alterations (e.g., OmpA in E. coli).
    Validate findings with gene knockout models and confocal microscopy for subcellular localization. Ensure ethical approval for animal/human cell lines and cite prior mechanistic studies in the "Introduction" .

Q. Q5. What advanced computational tools are suitable for predicting this compound’s interactions with eukaryotic cell membranes to mitigate toxicity?

Answer: Use coarse-grained MD simulations (e.g., Martini force field) to model peptide-lipid interactions and quantify hemolytic potential. Pair with toxicity prediction algorithms (e.g., ToxinPred2) to identify residue-level determinants. Cross-validate with hemolysis assays using human RBCs at varying peptide concentrations (EC50 values). Document simulation trajectories and force field parameters in supplementary materials .

Q. Q6. How should researchers address discrepancies in this compound’s stability profiles between in vitro and in vivo models?

Answer: Conduct pharmacokinetic studies measuring:

  • Plasma half-life : Via HPLC/MS at timed intervals post-administration.
  • Protease susceptibility : Use fluorescent substrates (e.g., FRET-based assays) with serum proteases.
    Compare degradation kinetics across species (e.g., murine vs. human serum). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments .

Q. Q7. What methodologies enable comparative analysis of this compound’s efficacy against other antimicrobial peptides (AMPs) in multidrug-resistant infections?

Answer: Design a panel study:

Inclusion criteria : AMPs with similar charge (+4 to +6) and hydrophobicity.

Metrics : MIC90, selectivity index (SI = HC50/MIC), and synergy scores (via checkerboard assays).

Data normalization : Adjust for differences in experimental protocols (e.g., inoculum size).
Use ANOVA with post-hoc Tukey tests for statistical comparisons. Publish raw data in open-access repositories to facilitate meta-analyses .

Q. Q8. How can researchers integrate this compound into combinatorial therapies to delay resistance development?

Answer: Screen for synergistic partners using fractional inhibitory concentration (FIC) indices. Prioritize antibiotics with distinct targets (e.g., β-lactams + this compound). Monitor resistance via serial passage assays over 20+ generations. Employ whole-genome sequencing to identify mutations in efflux pumps or membrane biosynthesis genes. Pre-register study protocols to enhance transparency .

Methodological and Ethical Considerations

Q. Q9. What frameworks ensure ethical rigor when testing this compound in animal models of infection?

Answer: Adhere to ARRIVE 2.0 guidelines for preclinical studies:

  • Sample size justification : Power analysis based on pilot data.
  • Humane endpoints : Define criteria for early euthanasia (e.g., weight loss ≥20%).
  • Data inclusion : Report all outcomes, including negative results.
    Obtain approval from institutional animal care committees and cite compliance in the "Methods" section .

Q10. How can interdisciplinary teams collaboratively design research questions for this compound studies?

Answer: Organize structured workshops using the "SPIDER" framework (Sample, Phenomenon of Interest, Design, Evaluation, Research type). Assign roles based on expertise (e.g., biophysicists for structural studies, clinicians for translational models). Use shared digital platforms (e.g., Open Science Framework) for real-time collaboration and data sharing. Document consensus-building processes in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.